molecular formula C7H9KN2O3 B2810636 Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 2173992-51-1

Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B2810636
M. Wt: 208.258
InChI Key: OIMXWKCPHJZQRZ-UHFFFAOYSA-M
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Description

Potassium tert-butoxide is a chemical compound with the formula [(CH3)3COK]n, often abbreviated as KOtBu . This colorless solid is a strong base, useful in organic synthesis . It’s often depicted as a salt, and it often behaves as such, but its ionization depends on the solvent .


Synthesis Analysis

Potassium tert-butoxide is often generated in situ for laboratory use because samples are so moisture-sensitive and older samples are often of low purity . It is prepared by the reaction of dry tert-butyl alcohol with potassium metal .


Molecular Structure Analysis

It crystallizes as a tetrameric cubane-type cluster . It crystallizes from tetrahydrofuran/pentane at -20°C as [tBuOK·tBuOH]∞, which consists of straight chains linked by hydrogen bonding .


Chemical Reactions Analysis

Potassium tert-butoxide is a poorer nucleophile than smaller alkoxides (like ethoxide, methoxide and so on) in nucleophilic substitution reactions (like the SN2) . It can be used to form the “less substituted” alkenes in elimination reactions (the E2, specifically) .


Physical And Chemical Properties Analysis

This colorless solid is a strong base (pKa of conjugate acid around 17), which is useful in organic synthesis . The compound is often depicted as a salt, and it often behaves as such, but its ionization depends on the solvent .

Safety And Hazards

Potassium tert-butoxide reacts violently with water . It’s a flammable solid and self-heating in large quantities; may catch fire . It causes severe skin burns and eye damage . It may cause respiratory irritation .

properties

IUPAC Name

potassium;3-tert-butyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.K/c1-7(2,3)6-8-4(5(10)11)12-9-6;/h1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMXWKCPHJZQRZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9KN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate

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